

# Spectral Data Analysis of 3-Methyl-2-thiophenecarboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	3-Methyl-2-thiophenecarboxaldehyde
Cat. No.:	B051414

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound **3-Methyl-2-thiophenecarboxaldehyde** (CAS No. 5834-16-2). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification, characterization, and quality control of this compound.

## Core Spectral Data

The spectral data for **3-Methyl-2-thiophenecarboxaldehyde** has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and Sigma-Aldrich.<sup>[1][2][3][4]</sup> The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
9.89	s	H-6 (Aldehyde)
7.60	d	H-5
7.03	d	H-4
2.58	s	H-7 (Methyl)

Solvent:  $\text{CDCl}_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

#### $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
182.7	C-6 (C=O)
145.1	C-2
140.2	C-3
134.9	C-5
128.4	C-4
15.6	C-7 ( $\text{CH}_3$ )

Solvent:  $\text{CDCl}_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

The following table lists the significant absorption bands from the infrared spectrum of **3-Methyl-2-thiophenecarboxaldehyde**.

#### IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2920	Medium	C-H stretch (methyl)
2860, 2760	Weak	C-H stretch (aldehyde)
1665	Strong	C=O stretch (conjugated aldehyde)
1520	Medium	C=C stretch (thiophene ring)
1450	Medium	C-H bend (methyl)
1220	Strong	C-C stretch
850	Strong	C-H out-of-plane bend

Sample preparation: Neat (liquid film).

## Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The major fragments and their relative intensities are presented below.

### Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
126	100	[M] <sup>+</sup> (Molecular Ion)
125	95	[M-H] <sup>+</sup>
97	45	[M-CHO] <sup>+</sup>
83	15	[C <sub>5</sub> H <sub>3</sub> S] <sup>+</sup>
58	20	[C <sub>3</sub> H <sub>2</sub> S] <sup>+</sup>
45	30	[CHS] <sup>+</sup>

Ionization method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Methyl-2-thiophenecarboxaldehyde** was prepared in deuterated chloroform ( $\text{CDCl}_3$ ). A standard 5 mm NMR tube was used.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum was acquired.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **3-Methyl-2-thiophenecarboxaldehyde** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-600  $\text{cm}^{-1}$ .

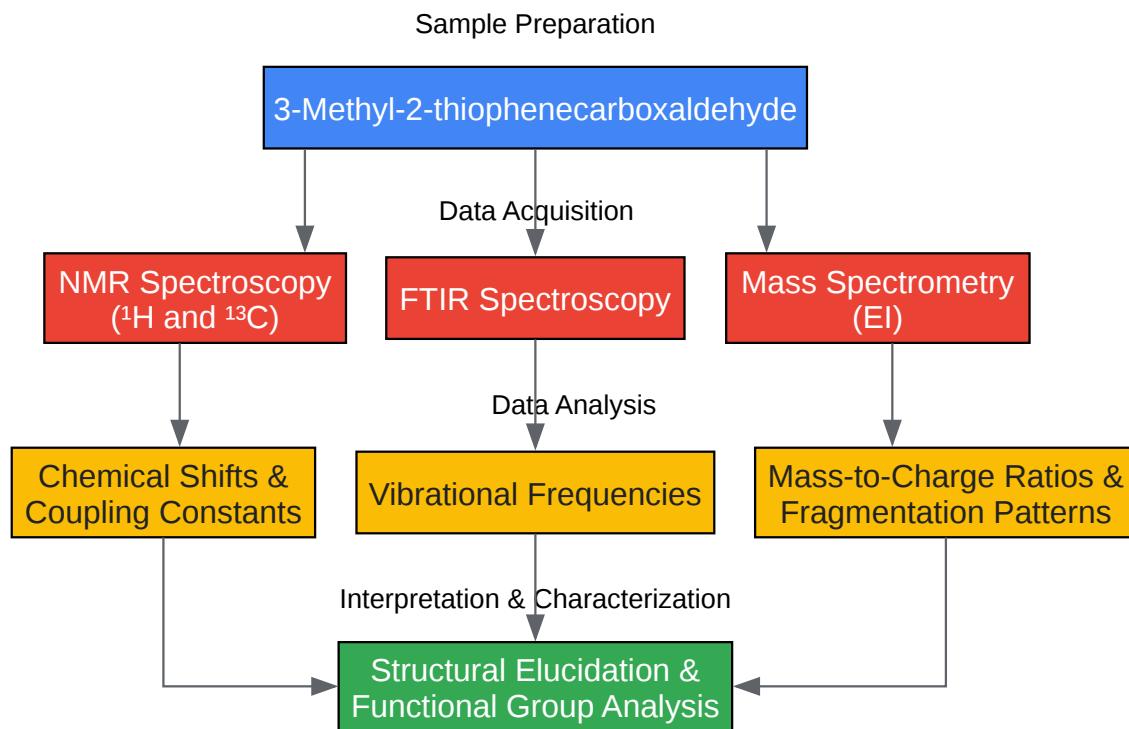
### Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a mass analyzer and detected.

### Visualizations

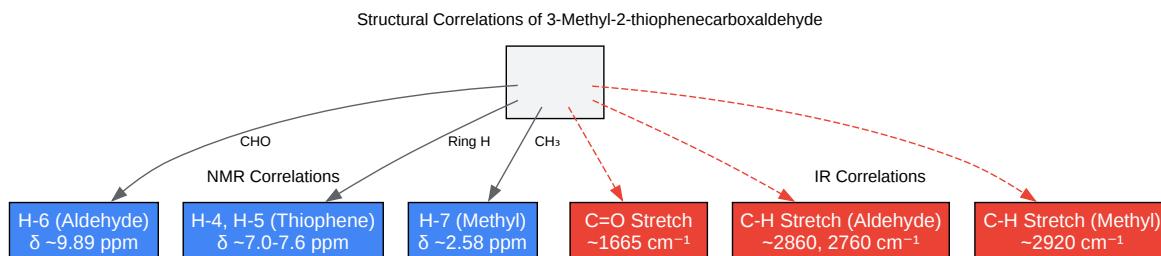
The following diagrams illustrate the workflow of the spectral analysis and the structural correlations.

## Spectral Analysis Workflow for 3-Methyl-2-thiophenecarboxaldehyde



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*Workflow for spectral data acquisition and analysis.*



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## References

- 1. 3-Methyl-2-thiophenecarboxaldehyde | C<sub>6</sub>H<sub>6</sub>OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Spectral Data Analysis of 3-Methyl-2-thiophenecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051414#3-methyl-2-thiophenecarboxaldehyde-spectral-data-nmr-ir-ms]

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